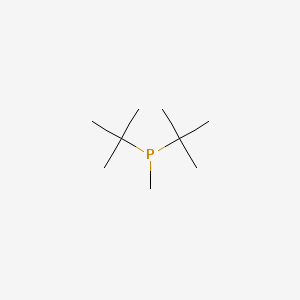

Di-tert-butylmethylphosphine

Übersicht

Beschreibung

Di-tert-butylmethylphosphine, also known as di-tert-butyl (methyl)phosphane, is mainly used as a ligand in coordination compounds or in transition-metal-catalyzed reactions . It is also used as a precursor of ylides, bidentate ligands, and frustrated Lewis pairs .

Synthesis Analysis

Di-tert-butylmethylphosphine can be synthesized from Di-tert-butylchlorophosphane and Methylmagnesium Bromide .

Molecular Structure Analysis

The molecular formula of Di-tert-butylmethylphosphine is C9H21P . Its molecular weight is 160.24 g/mol . The InChIKey of Di-tert-butylmethylphosphine is JURBTQKVGNFPRJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Di-tert-butylmethylphosphine, when added as HBF4 salt, enhances the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates to form the corresponding biaryl and 2-aryl azine N-oxides .

Physical And Chemical Properties Analysis

Di-tert-butylmethylphosphine is a colorless liquid that fumes in air . It has a boiling point of 170-172°C and 58°C/12 mmHg . Its density is 0.824 g/cm³ . It is soluble in most organic solvents and slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Direct Arylation

Di-tert-butylmethylphosphine enhances the reactivity in palladium-catalyzed direct arylation processes. It is particularly effective when used with aryl chlorides, bromides, and azine N-oxides with aryl triflates, leading to the formation of biaryl and 2-aryl azine N-oxides .

2. Synthesis of Ligands for Cross-Coupling Reactions This compound can be used in the synthesis of a variety of ligands, such as Q-Phos, which are crucial for C-N, C-O, and C-C bond-forming cross-coupling reactions .

3. Preparation of Precursors for Nantenine Analogs Di-tert-butyl(methyl)phosphonium tetrafluoroborate, derived from Di-tert-butylmethylphosphine, may be used in preparing precursors for nantenine analogs that show affinity for the 5-HT 2B receptor .

Cell Research

Di-tert-butylmethylphosphine has been cited in various cell research publications, indicating its role in cellular studies and potential applications in molecular biology .

Wirkmechanismus

Target of Action

Di-tert-butylmethylphosphine, also known as (t-Bu)2PMe or Bis(tert-butyl)methylphosphine , is primarily used as a ligand in various palladium complexes . These complexes are the primary targets of Di-tert-butylmethylphosphine. The role of these palladium complexes is to catalyze various types of cross-coupling reactions .

Mode of Action

Di-tert-butylmethylphosphine interacts with its targets (palladium complexes) by enhancing their reactivity . When added as HBF4 salt, it increases the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates .

Biochemical Pathways

The primary biochemical pathway affected by Di-tert-butylmethylphosphine is the cross-coupling reaction pathway . This includes Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The downstream effects of these reactions include the formation of biaryl and 2-aryl azine N-oxides .

Pharmacokinetics

Its physical properties such as boiling point (58 °c/12 mmhg) and density (0824 g/mL at 25 °C) have been reported .

Result of Action

The result of Di-tert-butylmethylphosphine’s action is the enhanced reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates . This leads to the formation of the corresponding biaryl and 2-aryl azine N-oxides .

Safety and Hazards

Di-tert-butylmethylphosphine is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name |

ditert-butyl(methyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P/c1-8(2,3)10(7)9(4,5)6/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURBTQKVGNFPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400578 | |

| Record name | Di-tert-butylmethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butylmethylphosphine | |

CAS RN |

6002-40-0 | |

| Record name | Di-tert-butylmethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butylmethylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the P—O—Sn bond angle in the Dichloridobis(di-tert-butylmethylphosphine oxide-κO)diphenyltin(IV) complex?

A1: The research article reports a P—O—Sn bond angle of 163.9° (3)° in the Dichloridobis(di-tert-butylmethylphosphine oxide-κO)diphenyltin(IV) complex []. This large bond angle, significantly deviating from the ideal tetrahedral angle, is attributed to the steric hindrance caused by the bulky tert-butyl substituents on the phosphorus atom. This structural information provides valuable insight into the impact of ligand structure on the geometry of metal complexes. Understanding such steric effects is crucial in designing ligands with specific coordination properties for various applications in catalysis and materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)